BenchChemオンラインストアへようこそ!

SgI-29

Antimicrobial Peptide Comparison Gram-Positive Activity MIC/MBC Determination

SgI-29 (Semenogelin I fragment 85-113) is a 29-residue, 3377.74 Da antimicrobial peptide (AMP) derived from the human seminal plasma protein semenogelin I. It demonstrates broad-spectrum antibacterial activity against both Gram-negative (E.

Molecular Formula
Molecular Weight
Cat. No. B1575894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgI-29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SgI-29 Antibacterial Peptide Procurement: Baseline Characteristics for Scientific Comparison


SgI-29 (Semenogelin I fragment 85-113) is a 29-residue, 3377.74 Da antimicrobial peptide (AMP) derived from the human seminal plasma protein semenogelin I [1]. It demonstrates broad-spectrum antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, E. faecalis) strains, positioning it as a natural, human-derived innate immunity template for host-defense peptide research and therapeutic development [2]. This guide provides quantifiable differentiation against its closest analogs to support informed selection.

Why SgI-29 Cannot Be Interchanged with Truncated Derivatives or Other Antimicrobial Peptides


In-class substitution of antimicrobial peptides like SgI-29 is fundamentally flawed due to pronounced sequence-function relationships. The full-length 29-residue peptide demonstrates a distinct spectrum of activity and metal-ion coordination capacity compared to its truncated derivative, SgI-22, which paradoxically exhibits stronger antibacterial potency against certain strains [1]. Furthermore, compared to other natural AMPs like Bmap-28 or Citropin 1.1, SgI-29 presents a different cytotoxicity profile against human smooth muscle cells and fibroblasts, making efficacy-safety ratios non-transferable between compounds [2]. The evidence below quantifies these specific differentiations.

Quantitative Comparator Evidence: SgI-29 Differentiation Data for Scientific Evaluation


SgI-29 vs. Bmap-28: Superior Gram-Positive Potency Quantified in a Head-to-Head Panel

In a direct comparative broth dilution assay, SgI-29 demonstrated a 1.2x lower Minimum Inhibitory Concentration (MIC) and a 1.6x higher ratio of MBC to MIC against S. aureus (ATCC25923) compared to the bovine-derived peptide Bmap-28, indicating stronger potency and a higher bacteriostatic-to-bactericidal threshold for this clinically relevant gram-positive pathogen [1].

Antimicrobial Peptide Comparison Gram-Positive Activity MIC/MBC Determination

SgI-29 Cytotoxicity Selectivity: Lower Toxicity Than Ciprofloxacin on Human Fibroblasts

Toxicity testing on human fibroblast L929 cells revealed that SgI-29 achieves a non-cytotoxic concentration ceiling (toxicity level 0) that is higher than that of the clinical antibiotic ciprofloxacin, as determined by RGR>80% via CCK8 assay. This indicates a significantly better safety margin for SgI-29 in direct contact with human tissue [1].

Cytotoxicity Evaluation Safety-Toxicity Index Host-Derived AMPs

SgI-29 Specificity Over SgI-22 and Derivatives: Terminus-Dependent Activity Determinants

A systematic truncation study confirmed that SgI-22, a 7-amino acid shorter derivative of SgI-29, exhibits the strongest antibacterial activity in the series, while the full-length SgI-29 is less potent. This negative differentiation proves that the extra terminal residues in SgI-29 are not beneficial for in vitro killing of E. coli and P. aeruginosa; instead, they likely serve an in vivo regulatory, metal-binding, or structural function that is absent in SgI-22 [1].

Structure-Activity Relationship Truncated Peptide Analogs Antibacterial Mechanism

SgI-29 vs. Citropin 1.1: Comparable Gram-Negative Activity, Radically Different Gram-Positive and Toxicity Profiles

When compared directly to the amphibian-derived Citropin 1.1, SgI-29 shows a 4x lower MIC against S. aureus (6.7 vs. 26.7 μg/mL), yet Citropin 1.1 is 4x more potent against E. coli (10.7 vs. 42.7 μg/mL). This inverse spectrum profile makes them functionally non-interchangeable in Gram-positive vs. Gram-negative infection models, with SgI-29 being the clear candidate for Gram-positive selective targeting [1].

Comparative AMP Spectra Gram-Negative vs Gram-Positive Potency Procurement Selection Basis

Metal-Complex Stability Differentiation: SgI-29 Exhibits Unique pH-Dependent Cu(II) Binding Over SgIIA

Potentiometric and spectroscopic data show that the SgI-29-Cu(II) complex follows a histamine-like binding mode that strongly increases complex stability below pH 6, whereas the SgIIA-Cu(II) complex does not. This pH-dependent stability enhancement is directly linked to the antimicrobial activity modulation of the Cu(II)-bound form, offering a tunable parameter absent in the SgIIA analog [1].

Bioinorganic Chemistry Metal-Peptide Complex Antimicrobial Enhancement Strategy

Validated Research and Development Scenarios for SgI-29 Selection


Gram-Positive Selective Antimicrobial Material Coating Development

Based on the differentiated activity against S. aureus (MIC 6.7 μg/mL vs. Bmap-28's 8 μg/mL) and the high safe concentration ceiling on human fibroblasts, SgI-29 is the optimal AMP for loading into biodegradable polyurethane membranes specifically targeting Gram-positive biofilms in medical devices [1]. Its human-origin profile and low cytotoxicity provide an inherent safety advantage over bovine Bmap-28 and synthetic ciprofloxacin for urinary catheter applications.

Metal-Antimicrobial Synergy Research with Cu(II) and Zn(II) Complexes

The unique pH-dependent Cu(II) binding stability of SgI-29 (histamine-like mode) over SgIIA makes it the peptide of choice for bioinorganic chemistry studies investigating metal-enhanced innate immunity [1]. The differential binding pattern and enhanced complex stability at acidic pH can be exploited to design metal-responsive antimicrobial strategies against E. faecalis.

Structure-Activity Relationship (SAR) Templates for C-Terminal Domain Function

While SgI-22 exhibits superior simple antibacterial activity, SgI-29 is the specific tool for investigating the regulatory or metal-binding roles of the 7 C-terminal amino acid residues. This differentiation from the more potent SgI-22 is critical: obtaining SgI-29 allows dissection of these terminal functions, which are absent in the truncated analog [1].

Comparative Innate Immunity Pathway Studies Across Mammalian and Amphibian Systems

The inverse antimicrobial spectrum of SgI-29 versus the amphibian peptide Citropin 1.1 (Gram-positive selective vs. Gram-negative selective) positions SgI-29 as a selective, human-derived tool for comparative immunology research. Its use alongside Citropin 1.1 allows for the controlled study of host-defense peptide divergence in targeting Gram-positive vs. Gram-negative pathogens [1].

Quote Request

Request a Quote for SgI-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.